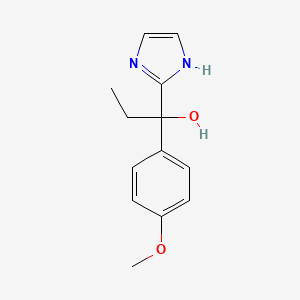
2-(((1-Hidroxiciclobutil)metil)amino)propano-1,3-diol
Descripción general
Descripción
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol is a chemical compound with the molecular formula C8H17NO3 This compound is characterized by the presence of a cyclobutyl ring, a hydroxyl group, and an amino group attached to a propane-1,3-diol backbone
Aplicaciones Científicas De Investigación
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds such as 3-amino-1,2-propanediol have been used in the synthesis of lipid-like delivery molecules for rna interference (rnai) therapeutics . These molecules interact with RNA molecules, which play a crucial role in various biological processes, including gene expression.
Mode of Action
It’s known that similar compounds can react with a diverse set of electrophiles to result in functional diol intermediates . These intermediates can then undergo intramolecular cyclization to generate functional aliphatic six-membered cyclic carbonate monomers .
Biochemical Pathways
Based on the information about similar compounds, it can be inferred that this compound might be involved in the synthesis of lipid-like delivery molecules, which can affect the rna interference pathway .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound might be involved in the synthesis of lipid-like delivery molecules for rna interference therapeutics , which can have significant effects on gene expression.
Análisis Bioquímico
Biochemical Properties
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of aliphatic cyclic carbonate monomers . The nature of these interactions often involves the chemo-selective reaction of the amino group with electrophiles, resulting in functional diol intermediates . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
The effects of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the production of functional biodegradable polymers, which can affect cellular metabolism and gene expression . These effects are essential for understanding the compound’s role in cellular processes.
Molecular Mechanism
At the molecular level, 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s mechanism of action involves the chemo-selective reaction of its amino group with electrophiles, resulting in functional diol intermediates that can further interact with other biomolecules . This mechanism is critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its stability over extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into functional intermediates. These metabolic pathways are essential for the compound’s role in biochemical processes and its effects on metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its significance in metabolic research.
Transport and Distribution
The transport and distribution of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution is vital for determining its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its role in cellular processes and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol typically involves the reaction of 1-hydroxycyclobutylmethylamine with 1,3-dihydroxypropane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the quality and consistency of the final product. The production process is designed to be cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol include:
- 1,3-Bis[tris(hydroxymethyl)amino]propane
- 2-Amino-1,3-propane diols
Uniqueness
What sets 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol apart from similar compounds is its unique combination of a cyclobutyl ring and hydroxyl and amino groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-[(1-hydroxycyclobutyl)methylamino]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-7(5-11)9-6-8(12)2-1-3-8/h7,9-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEGXGOEGZGVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



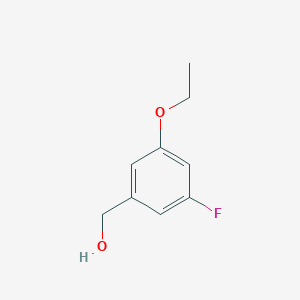
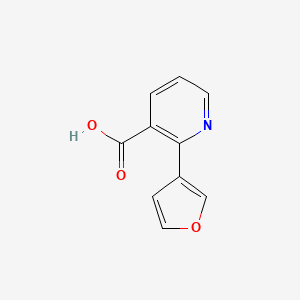
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)


![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)
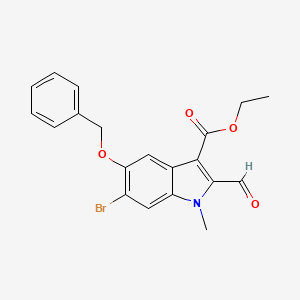

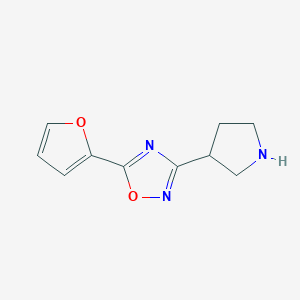

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
